molecular formula C20H15NO B13811311 N-(4-methoxyphenyl)fluoren-9-imine CAS No. 5455-02-7

N-(4-methoxyphenyl)fluoren-9-imine

Cat. No.: B13811311
CAS No.: 5455-02-7
M. Wt: 285.3 g/mol
InChI Key: WIEQHLSCJUWKQF-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)fluoren-9-imine is an organic compound with the molecular formula C20H15NO It is characterized by the presence of a fluoren-9-imine core substituted with a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)fluoren-9-imine typically involves the reaction of fluorenone with 4-methoxyaniline in the presence of an acid catalyst. The reaction proceeds via the formation of a Schiff base, where the imine group is formed by the condensation of the carbonyl group of fluorenone with the amine group of 4-methoxyaniline. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)fluoren-9-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives, depending on the reagent used.

Scientific Research Applications

N-(4-methoxyphenyl)fluoren-9-imine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)fluoren-9-imine involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methoxy group may also contribute to the compound’s binding affinity and specificity by participating in hydrogen bonding or hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)fluoren-9-imine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and properties.

Properties

CAS No.

5455-02-7

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

N-(4-methoxyphenyl)fluoren-9-imine

InChI

InChI=1S/C20H15NO/c1-22-15-12-10-14(11-13-15)21-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13H,1H3

InChI Key

WIEQHLSCJUWKQF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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